quercetin 3-O-glucuronide
Overview
Description
Quercetin 3-O-glucuronide (also known as Miquelianin) is a flavonol glucuronide, a type of phenolic compound present in wine, species of St John’s wort, Nelumbo nucifera (Indian lotus), or in green beans . It is also a rat plasma quercetin metabolite and shows an antioxidant effect in human plasma .
Synthesis Analysis
Quercetin 3-O-glucuronide is a metabolic product of dietary quercetin, which occurs in intestinal mucosa and liver . For the synthesis of quercetin 3-O-galactoside, UGE (encoding UDP-glucose epimerase from Oryza sativa) was overexpressed along with a glycosyltransferase specific for quercetin and UDP-galactose .Molecular Structure Analysis
Quercetin is composed of two benzene rings (A ring and B ring) and a closed pyran ring (C-ring) . Molecular docking analysis demonstrated that quercetin 3-O-glucuronide entered the hydrophobic pocket of ovalbumin to form six hydrogen bonds with amino acid residues .Chemical Reactions Analysis
Quercetin 3-O-glucuronide showed reversible and mixed-mode inhibition of α-glucosidase activity, with an IC50 value of 108.11 ± 4.61 μM . This was mainly due to the spontaneous formation of quercetin 3-O-glucuronide–α-glucosidase driven by hydrogen bonding and van der Waals forces .Physical And Chemical Properties Analysis
Quercetin 3-O-glucuronide has a molecular weight of 478.36 and a molecular formula of C21H18O13 . It is a crystalline solid .Scientific Research Applications
Cancer Prevention
Quercetin, including its form as quercetin 3-O-glucuronide, has been shown to prevent chemically induced carcinogenesis, especially in the colon, and may be associated with lung cancer prevention. Its interaction with molecular targets relevant to cancer prevention, modulation of signal transduction pathways involved in inflammation and carcinogenesis, and the potential for dietary quercetin as a promising agent for cancer prevention are significant areas of research (Murakami, Ashida, & Terao, 2008).
Endothelial Insulin Resistance
Quercetin and quercetin 3-O-glucuronide have demonstrated protective effects against palmitate-induced inflammation and insulin resistance in the endothelium. They inhibit reactive oxygen species (ROS) overproduction, restore mitochondrial membrane potential, and facilitate insulin signaling, which highlights their therapeutic potential in ameliorating endothelial dysfunction (Guo et al., 2013).
Anti-inflammatory Effects
The studies have revealed the differential effects of quercetin and its metabolite quercetin-3-glucuronide on inflammation. Quercetin, but not quercetin-3-glucuronide, has shown therapeutic anti-inflammatory effects on lipopolysaccharide-treated mouse peritoneal macrophages, indicating the importance of understanding the specific actions of quercetin's metabolites in inflammation and immune response modulation (Liao & Lin, 2014).
Antiviral and Anti-inflammatory Activities
Quercetin-3-O-β-D-glucuronide, isolated from Polygonum perfoliatum L., has been evaluated for its antiviral efficacy against influenza A virus and anti-inflammatory activity in vivo in mice. Its significant suppression of ear edema and inhibitory activity against influenza A virus provide a basis for its application in antiviral and anti-inflammatory therapies (Fan et al., 2011).
Safety And Hazards
Future Directions
Quercetin 3-O-glucuronide has potential utilization value in cardiovascular diseases . It might reduce the risk of developing Alzheimer’s disease dementia . These findings indicate that quercetin 3-O-glucuronide is an excellent inhibitor of α-glucosidase and glycation, and promote its development as a drug or dietary supplement for type 2 diabetes mellitus (DM) .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O13/c22-7-4-10(25)12-11(5-7)32-17(6-1-2-8(23)9(24)3-6)18(13(12)26)33-21-16(29)14(27)15(28)19(34-21)20(30)31/h1-5,14-16,19,21-25,27-29H,(H,30,31)/t14-,15-,16+,19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBCCGAQYVUYEU-ZUGPOPFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70945358 | |
Record name | Quercetin 3-O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70945358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Querciturone | |
CAS RN |
22688-79-5 | |
Record name | Quercetin 3-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22688-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Miquelianin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022688795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quercetin 3-O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70945358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUERCITURONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY36PD0CQ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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